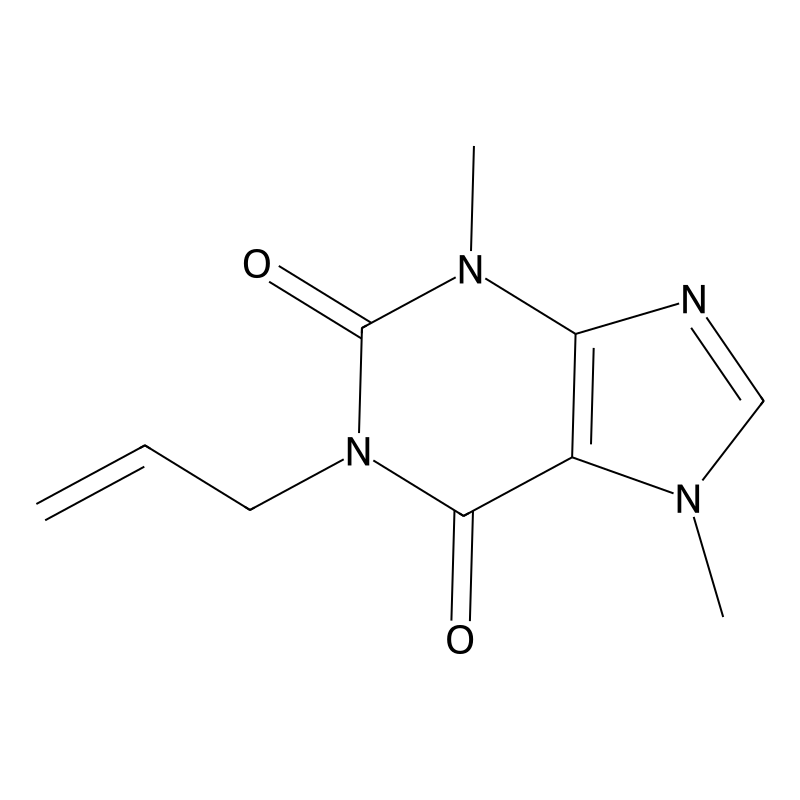

1-Allyltheobromine

Content Navigation

Researchers requiring selective A2 adenosine receptor blockade with a chemically versatile scaffold often find non-selective methylxanthines inadequate. 1-Allyltheobromine solves this by offering:

- 7-10-fold A2/A1 selectivity, enabling pathway-specific studies

- 3.2-fold higher A2B binding affinity vs. theobromine

- Reactive terminal alkene for elaboration into focused compound libraries

Supplied at ≥98% purity with batch-to-batch consistency; available from stock for immediate global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Allyltheobromine is a functionalized purine alkaloid and a derivative of theobromine, a naturally occurring methylxanthine. As a member of the dimethylxanthine class, which includes theophylline and theobromine, it primarily functions as an adenosine receptor antagonist. The key structural feature is the replacement of a methyl group or hydrogen at the N1 position with an allyl group, which imparts distinct pharmacological and chemical properties compared to more common xanthines like caffeine and theobromine. This modification is critical for applications requiring specific receptor selectivity or a reactive handle for further chemical synthesis.

Research Fit

References

- [2] Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. *Frontiers in pharmacology*, 6, 30.

- [3] Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. *Journal of medicinal chemistry*, 29(7), 1305–1308.

Substituting 1-Allyltheobromine with its parent compound, theobromine, or other common methylxanthines like caffeine or theophylline, is frequently unviable for targeted research. The N1-allyl group provides a specific steric and electronic profile that fundamentally alters receptor interaction, creating an A2-selective antagonist profile not present in the non-selective parent compounds. Furthermore, the allyl group's terminal double bond introduces a unique, reactive chemical handle for synthetic elaboration—a feature completely absent in theobromine and caffeine. This makes 1-Allyltheobromine a specific procurement choice for applications demanding either defined adenosine receptor selectivity or its use as a synthetic precursor.

Substitution Risk

References

- [1] Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. *Journal of medicinal chemistry*, 29(7), 1305–1308.

- [2] Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2005). Reaction of 1-Allyl (methallyl) theobromine with Halogens. *Chemistry of Heterocyclic Compounds*, 41(8), 1049-1054.

Selective A2 Adenosine Antagonism

In comparative studies of xanthine analogs, the substitution of a 1-methyl group (as in caffeine) with a 1-allyl group (as in 1-allyltheobromine) enhances antagonist potency at A2 adenosine receptors by approximately 7- to 10-fold, while having minimal effect on potency at the A1 receptor. This structural change converts the non-selective profile of caffeine and theophylline into a functionally A2-selective profile.

| Evidence Dimension | A2 vs. A1 Receptor Antagonist Potency |

| Target Compound Data | 7- to 10-fold increased potency at A2 receptors |

| Comparator Or Baseline | Caffeine/Theophylline core structure (non-selective at A1/A2 receptors) |

| Quantified Difference | Induces functional A2 receptor selectivity |

| Conditions | Radioligand binding assays in brain tissue. |

For researchers requiring selective modulation of A2 adenosine receptor pathways without significant off-target effects at A1 receptors, this compound is a more precise tool than broadly acting xanthines.

Allyl Group for Chemical Synthesis

The terminal double bond of the 1-allyl group serves as a specific and versatile reaction site for synthetic transformations. For example, it readily reacts with halogens like bromine and iodine to form adducts at the double bond or to facilitate cyclization into oxazolopurine structures. This reactive capability is absent in its parent compound, theobromine, as well as in caffeine and theophylline.

| Evidence Dimension | Chemical Reactivity for Synthesis |

| Target Compound Data | Reactive terminal double bond enabling addition and cyclization reactions. |

| Comparator Or Baseline | Theobromine and Caffeine (lacking a comparable reactive site for such transformations). |

| Quantified Difference | Enables specific downstream synthetic routes not accessible with common methylxanthines. |

| Conditions | Reaction with halogens (e.g., bromine, iodine). |

This makes the compound a justified procurement choice as a starting material or scaffold for creating novel, more complex heterocyclic compounds and chemical probe libraries.

Enhanced A2B Receptor Affinity

In radioligand displacement assays using human A2B receptors, 1-Allyltheobromine demonstrates a binding affinity (Ki) of 360 nM. This represents a 3.2-fold improvement in potency compared to its direct parent compound, theobromine, which has a Ki of 1,150 nM in the same assay system.

| Evidence Dimension | Binding Affinity (Ki) at Human A2B Receptors |

| Target Compound Data | Ki = 360 nM |

| Comparator Or Baseline | Theobromine (Ki = 1,150 nM) |

| Quantified Difference | 3.2-fold higher affinity |

| Conditions | Radioligand displacement assay. |

For studies specifically targeting the A2B receptor subtype, this compound provides a more potent pharmacological tool than the more common and less active parent compound, theobromine.

CNS A2 Receptor Antagonism

Based on its 7- to 10-fold higher potency at A2 receptors compared to A1, 1-Allyltheobromine is the right choice for studies aiming to isolate the effects of A2 receptor blockade from A1-mediated pathways, a level of precision not achievable with non-selective agents like caffeine.

Scaffold for Heterocyclic Synthesis

As a direct result of its reactive allyl group, this compound is a preferred starting material for synthetic chemists aiming to build libraries of functionalized xanthine analogs, such as fused oxazolopurines, for drug discovery and material science applications.

A2B Receptor Pathway Probing

With a 3.2-fold higher binding affinity than its parent compound theobromine, 1-Allyltheobromine serves as a more potent and efficient tool for investigating the physiological and pathological roles of the A2B adenosine receptor in cell-based assays and screening campaigns.

Application Fit Matrix

References

- [1] Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. *Journal of medicinal chemistry*, 29(7), 1305–1308.

- [2] Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2005). Reaction of 1-Allyl (methallyl) theobromine with Halogens. *Chemistry of Heterocyclic Compounds*, 41(8), 1049-1054.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types